Sodium Formate

Catalog No.
S610451
CAS No.
141-53-7
M.F
HCOONa
CHNaO2
M. Wt
68.007 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium Formate

CAS Number

141-53-7

Product Name

Sodium Formate

IUPAC Name

sodium formate

Molecular Formula

HCOONa
CHNaO2

Molecular Weight

68.007 g/mol

InChI

InChI=1S/CH2O2.Na/c2-1-3;/h1H,(H,2,3);/q;+1/p-1

InChI Key

HLBBKKJFGFRGMU-UHFFFAOYSA-M

SMILES

Array

solubility

SLIGHTLY SOLUBLE IN ALCOHOL, INSOL IN ETHER
SOLUBLE IN GLYCEROL
SOLUBILITY IN WATER: 97.2 G/100 CC @ 20 °C
SOLUBILITY IN WATER: 160 G/100 CC @ 100 °C
Solubility in water, g/100ml at 20Â °C: 97

Synonyms

aluminum formate, ammonium formate, ammonium tetraformate, calcium formate, chromic formate, cobalt(II) formate dihydrate, cobaltous formate, cupric formate, formate, formic acid, formic acid, 14C-labeled, formic acid, aluminum salt, formic acid, ammonium (2:1) salt, formic acid, ammonium (4:1) salt, formic acid, ammonium salt, formic acid, cadmium salt, formic acid, calcium salt, formic acid, cesium salt, formic acid, cobalt (+2) salt, formic acid, copper (+2) salt, formic acid, copper salt, formic acid, copper, ammonium salt, formic acid, copper, nickel salt, formic acid, cromium (+3) salt, formic acid, cromium (+3), sodium (4:1:1) salt, formic acid, lead (+2) salt, formic acid, lead salt, formic acid, lithium salt, formic acid, magnesium salt, formic acid, nickel (+2) salt, formic acid, nickel salt, formic acid, potassium salt, formic acid, rubidium salt, formic acid, sodium salt, formic acid, sodium salt, 13C-labeled, formic acid, sodium salt, 14C-labeled, formic acid, strontium salt, formic acid, thallium (+1) salt, formic acid, zinc salt, lead formate, lithium formate, magnesium formate, methanoic acid, nickel formate, nickel formate dihydrate, potassium formate, sodium formate, strontium formate, zinc formate

Canonical SMILES

C(=O)[O-].[Na+]

Isomeric SMILES

C(=O)[O-].[Na+]

The exact mass of the compound Sodium formate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.38 mslightly soluble in alcohol, insol in ethersoluble in glycerolsolubility in water: 97.2 g/100 cc @ 20 °csolubility in water: 160 g/100 cc @ 100 °csolubility in water, g/100ml at 20 °c: 97. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77457. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Formates - Supplementary Records. It belongs to the ontological category of organic sodium salt in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: EPA Safer Chemical Functional Use Classes -> Enzymes and Enzyme Stabilizers;Processing Aids and Additives. However, this does not mean our product can be used or applied in the same or a similar way.

Sodium formate (CAS 141-53-7) is a high-purity, monovalent organic salt utilized extensively as a solids-free brine base, a non-corrosive de-icing agent, and a stable hydrogen donor in chemical synthesis. As a solid powder, it is highly soluble in water, reaching 49% w/w at saturation and producing clear brine solutions with a specific gravity of up to 1.32 g/cm³ [1]. Unlike its liquid acid counterpart, sodium formate offers reliable handling stability and thermal resistance, maintaining structural integrity up to approximately 250 °C before undergoing decomposition [2]. These baseline properties—coupled with its low toxicity and lack of solid weighting requirements—make it a critical procurement target for high-pressure, high-temperature (HPHT) drilling operations, infrastructure maintenance, and catalytic transfer hydrogenation workflows.

Substituting sodium formate with generic chlorides, acetates, or other formate salts introduces severe performance and financial risks. Traditional chloride salts, such as sodium chloride or calcium chloride, cause aggressive galvanic corrosion on steel and aluminum infrastructure, disqualifying them from aerospace and railway applications [1]. While sodium acetate is less corrosive, it exhibits lower solubility and buffering capacity, requiring higher application volumes to achieve equivalent freezing point depression. Upgrading to potassium formate or cesium formate increases brine density but incurs a massive cost premium, which is unjustified unless specific gravities exceeding 1.32 g/cm³ are strictly required. Furthermore, attempting to substitute sodium formate with formic acid or ammonium formate in catalytic transfer hydrogenation introduces severe handling hazards, including the management of corrosive liquids or the release of toxic ammonia gas during dehydrogenation [2].

Solids-Free Brine Density vs. Divalent Chlorides and Potassium Formate

In completion and drill-in fluids, sodium formate provides a monovalent, solids-free brine capable of reaching a specific gravity of 1.32 g/cm³ at saturation[1]. Traditional divalent chloride and bromide brines cannot achieve this density without the addition of solid weighting agents like barite, which cause severe reservoir formation damage. While potassium formate can reach 1.58 g/cm³, it is significantly more expensive. Sodium formate serves as the cost-efficient baseline for densities up to 1.32 g/cm³, seamlessly blending with potassium or cesium formates only when higher densities are required [1].

Evidence DimensionMaximum clear brine density without solid weighting agents
Target Compound Data1.32 g/cm³ (49% w/w solubility)
Comparator Or BaselinePotassium formate (1.58 g/cm³ at higher cost); Divalent brines (require solid barite)
Quantified DifferenceAchieves 1.32 SG completely solids-free, eliminating barite-induced formation damage at a lower cost than potassium formate.
ConditionsAqueous saturation for HPHT wellbore fluids

Allows drilling operators to procure a non-damaging, solids-free base fluid for standard HPHT wells without absorbing the premium cost of potassium formate.

Corrosion Inhibition on Infrastructure Metals vs. Sodium Chloride

Sodium formate is utilized in runway and railway de-icing specifically to prevent the rapid degradation of carbon steel and aluminum caused by traditional salts. Testing on grade 900 rail steel demonstrates that chloride ions aggressively break down protective iron oxide layers, accelerating corrosion [1]. Sodium formate, lacking chlorides, acts as a non-corrosive de-icer. While sodium acetate is an alternative non-chloride de-icer, sodium formate provides a distinct operational profile and avoids the severe infrastructure degradation seen with sodium chloride, which is strictly prohibited in aerospace and specialized rail procurement [1].

Evidence DimensionCorrosion potential on grade 900 rail steel and aerospace aluminum
Target Compound DataNon-corrosive to mild steel, preserves oxide layer
Comparator Or BaselineSodium chloride (highly corrosive, breaks down protective oxide layers)
Quantified DifferenceEliminates chloride-induced galvanic corrosion, preventing structural failure in critical transit infrastructure.
ConditionsAqueous de-icing environments on steel/aluminum surfaces

Essential for municipal and aerospace buyers who must meet strict anti-corrosion regulatory standards that disqualify cheap chloride salts.

Hydrogen Donor Stability in Catalytic Transfer Hydrogenation vs. Ammonium Formate

In catalytic transfer hydrogenation (CTH) over palladium catalysts, the choice of formate salt dictates both yield and process safety. While ammonium formate is highly active, its dehydrogenation releases stoichiometric amounts of ammonia gas, which can poison fuel cell membranes or require extensive scrubbing in pharmaceutical synthesis [1]. Sodium formate provides a stable, solid hydrogen source that yields high conversions (e.g., 73% conversion of 4-methoxyaniline in standard Pd systems) without generating toxic or volatile ammonia byproducts, making it a safer handling alternative to liquid formic acid (14% conversion under identical conditions) [1].

Evidence DimensionByproduct generation and CTH conversion efficiency
Target Compound Data73% conversion, zero ammonia off-gassing
Comparator Or BaselineAmmonium formate (releases ammonia gas); Formic acid (14% conversion)
Quantified DifferenceDelivers a 5.2x higher conversion rate than formic acid while eliminating the toxic ammonia scrubbing requirements of ammonium formate.
ConditionsPd-catalyzed CTH of 4-methoxyaniline

Enables pharmaceutical manufacturers to scale up transfer hydrogenation safely without investing in ammonia scrubbing infrastructure.

Thermal Cycling Stability in Latent Heat Storage vs. Calcium Formate

For middle-high temperature (≤250 °C) latent heat thermal energy storage, sodium formate exhibits superior thermophysical stability compared to divalent formates. Differential scanning calorimetry (DSC) evaluates show that pure sodium formate and sodium/potassium formate blends remain stable over 600 thermal cycles[1]. In contrast, sodium/calcium formate blends exhibit a monotonic decrease in the heat of fusion over the same testing period due to premature degradation. Furthermore, mild carbon steel immersed in molten sodium formate for 2,000 hours showed no corrosive mass loss, confirming its compatibility with standard heat exchanger materials [1].

Evidence DimensionLatent heat stability over 600 thermal cycles (≤250 °C)
Target Compound DataStable heat of fusion over 600 cycles
Comparator Or BaselineCalcium formate blends (monotonic decrease in heat of fusion)
Quantified DifferenceMaintains phase-change energy capacity over hundreds of cycles, whereas calcium-based formates degrade structurally.
ConditionsDSC thermal cycling up to 250 °C for Phase Change Materials (PCM)

Crucial for engineers procuring PCMs for industrial heat recovery, ensuring the material will not degrade or lose storage capacity over its operational lifespan.

HPHT Solids-Free Drilling and Completion Fluids

Sodium formate is the primary choice for formulating clear brines up to 1.32 SG. It allows operators to avoid the reservoir-damaging effects of solid barite weighting agents and the severe corrosion of divalent chlorides, without paying the premium required for potassium or cesium formates[1].

Aerospace and Transit Infrastructure De-icing

Procured heavily for airport runways and specialized rail networks where chloride-based salts are banned due to their aggressive galvanic corrosion of aluminum and grade 900 steel. Sodium formate provides reliable freezing point depression while preserving structural integrity [2].

Ammonia-Free Catalytic Transfer Hydrogenation

Ideal for pharmaceutical and fine chemical synthesis requiring a stable, solid hydrogen donor. It replaces ammonium formate to eliminate ammonia off-gassing, and outperforms liquid formic acid in conversion efficiency, streamlining reactor design and exhaust scrubbing [3].

Medium-Temperature Latent Heat Thermal Storage

Selected as a phase change material (PCM) for industrial heat recovery systems operating up to 250 °C. Its ability to withstand over 600 thermal cycles without a loss in the heat of fusion makes it a more reliable procurement choice than degradable calcium formate alternatives [4].

Physical Description

Other Solid; Liquid; Dry Powder; Dry Powder, Liquid; Pellets or Large Crystals
White deliquescent solid; [Merck Index] White powder; [MSDSonline]
HYGROSCOPIC WHITE GRANULES OR CRYSTALLINE POWDER.

Color/Form

COLORLESS MONOCLINIC CRYSTALS
WHITE GRANULES OR CRYSTALLINE POWDER

Hydrogen Bond Acceptor Count

2

Exact Mass

67.98742355 Da

Monoisotopic Mass

67.98742355 Da

Boiling Point

BOILING POINT: DECOMPOSES; DELIQUESCENT

Heavy Atom Count

4

Density

1.92 @ 20 °C
1.9 g/cm³

Melting Point

253 °C
253Â °C

UNII

387AD98770

Related CAS

64-18-6 (Parent)

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 2588 of 2667 companies (only ~ 3% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

141-53-7

Metabolism Metabolites

FORMATE ION IS EXTENSIVELY OXIDIZED IN VIVO...
GIVEN ORALLY TO NORMAL HUMAN, ABOUT 2.1% WAS ELIMINATED AS FORMIC ACID IN URINE IN 24 HR AFTER 2.96 & 4.4 G OF NA FORMATE.

Wikipedia

Sodium formate

Use Classification

EPA Safer Chemical Functional Use Classes -> Enzymes and Enzyme Stabilizers;Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Preservative; Buffering

Methods of Manufacturing

REACTION OF SODIUM HYDROXIDE & CARBON MONOXIDE
CARBON MONOXIDE & SODIUM HYDROXIDE ARE HEATED UNDER PRESSURE, ALSO FROM PENTAERYTHRITOL MANUFACTURE.

General Manufacturing Information

Not Known or Reasonably Ascertainable
Plastics Material and Resin Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Wood Product Manufacturing
Utilities
Paper Manufacturing
Other (requires additional information)
All Other Basic Organic Chemical Manufacturing
All Other Basic Inorganic Chemical Manufacturing
Textiles, apparel, and leather manufacturing
Formic acid, sodium salt (1:1): ACTIVE
NA FORMATE (0.5 MMOLE) INHIBITED ACCUMULATION OF METHEMOGLOBIN AND ERYTHROCYTE LYSIS CAUSED BY 2.6 & 3.3 MMOLE PRIMAQUINE.
Sodium formate appears in sodium methylate at 0.3%

Clinical Laboratory Methods

GAS CHROMATOGRAPHIC DETERMINATION OF FORMIC ACID IN URINE IN FORM OF CARBON MONOXIDE.

Dates

Last modified: 08-15-2023

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